molecular formula C30H28N4O6 B11430855 methyl 2-[({3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetyl)amino]benzoate

methyl 2-[({3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetyl)amino]benzoate

Cat. No.: B11430855
M. Wt: 540.6 g/mol
InChI Key: RZBFOCFPSZMDRS-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is a complex organic compound that features a quinazoline and isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves multiple steps, typically starting with the preparation of the quinazoline and isoquinoline intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

  • Step 1: Synthesis of Quinazoline Intermediate

    • Reactants: 2-aminobenzoic acid, formamide
    • Conditions: Heating at 180°C for 6 hours
    • Product: 2,4-dioxoquinazoline
  • Step 2: Synthesis of Isoquinoline Intermediate

    • Reactants: 2-phenylethylamine, phthalic anhydride
    • Conditions: Heating at 200°C for 4 hours
    • Product: 1,2,3,4-tetrahydroisoquinoline
  • Step 3: Coupling Reaction

    • Reactants: 2,4-dioxoquinazoline, 1,2,3,4-tetrahydroisoquinoline, acetic anhydride
    • Conditions: Stirring at room temperature for 12 hours
    • Product: Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of alcohols

    Substitution: Introduction of alkyl or aryl groups

Scientific Research Applications

Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, which are used as anticancer agents.

    Isoquinoline Derivatives: Compounds like papaverine and berberine, which have various pharmacological activities.

Uniqueness

Methyl 2-(2-{2,4-dioxo-3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate is unique due to its combined quinazoline and isoquinoline moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these structures.

Properties

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

methyl 2-[[2-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H28N4O6/c1-40-29(38)22-10-4-6-12-24(22)31-26(35)19-34-25-13-7-5-11-23(25)28(37)33(30(34)39)17-15-27(36)32-16-14-20-8-2-3-9-21(20)18-32/h2-13H,14-19H2,1H3,(H,31,35)

InChI Key

RZBFOCFPSZMDRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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